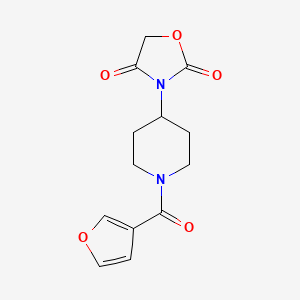
3-(1-(Furan-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(1-(Furan-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione is a useful research compound. Its molecular formula is C13H14N2O5 and its molecular weight is 278.264. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of oxazolidine derivatives, including compounds similar to "3-(1-(Furan-3-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione", often involves the condensation of carbonyl compounds with amino acids or their derivatives. These reactions can lead to a variety of functionalized heterocyclic compounds. For instance, the synthesis of functionalized pyrimidine-2-thiones demonstrates the utility of furan derivatives in constructing complex heterocyclic systems through reactions involving loss of carbon dioxide and water (Akçamur et al., 1988). Similarly, the creation of oxazolidine-2,4-diones via a tandem phosphorus-mediated carboxylative condensation-cyclization reaction utilizing atmospheric carbon dioxide showcases innovative approaches to accessing biologically relevant motifs under mild, transition-metal-free conditions (Zhang et al., 2015).
Applications in Drug Design and Biological Studies
While avoiding the specifics of drug use and side effects, it's worth noting that compounds with oxazolidine and furan moieties are of interest in pharmaceutical research due to their potential biological activities. The design and synthesis of novel derivatives incorporating furan and oxazolidine units, such as those discussed in the research on novel derivatives for antidepressant and antianxiety activities, underscore the relevance of these structures in medicinal chemistry (Kumar et al., 2017). Furthermore, azole derivatives, including those derived from furan compounds, have been investigated for their antimicrobial activities, illustrating the application of these chemical frameworks in developing new therapeutic agents (Başoğlu et al., 2013).
Material Science and Organic Synthesis
In the realm of material science and organic synthesis, the manipulation of furan derivatives for the synthesis of complex molecules has significant implications. For example, the electrooxidative cyclization of hydroxyamino compounds possessing a benzyl group to form novel oxazolidine derivatives highlights the versatility of these compounds in synthesizing novel materials with potential applications in various fields (Okimoto et al., 2012).
Properties
IUPAC Name |
3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-11-8-20-13(18)15(11)10-1-4-14(5-2-10)12(17)9-3-6-19-7-9/h3,6-7,10H,1-2,4-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUABDUWWZROJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Chlorophenyl)methylsulfanyl]-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2597128.png)
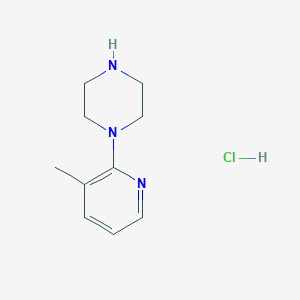
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2597134.png)

![N,N'-bis[3,5-bis(trifluoromethyl)phenyl]propanediamide](/img/structure/B2597136.png)
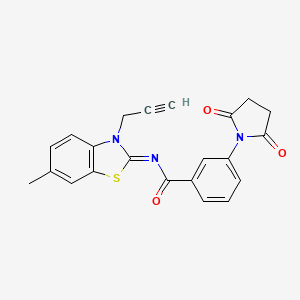
![6-[(2-Amino-4-chloro-3-fluorophenyl)disulfanyl]-3-chloro-2-fluoroaniline](/img/structure/B2597138.png)
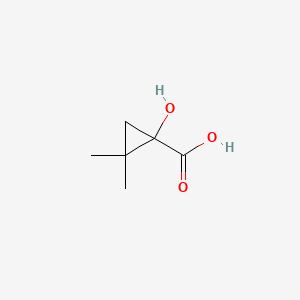
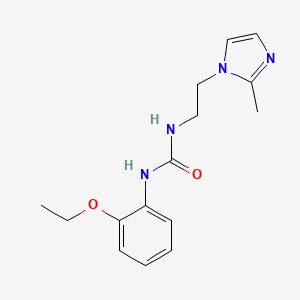
![2-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2597143.png)
![N-benzyl-1-[(4-chlorophenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2597145.png)
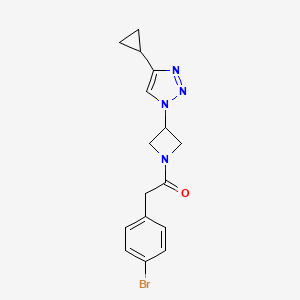
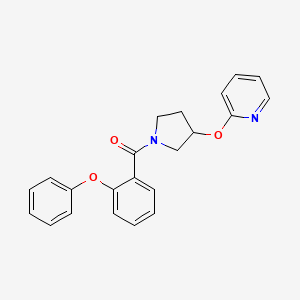
![8-methyl-3-(3-oxo-3-(4-(pyrimidin-2-yl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2597149.png)
